No Quantitative Comparator Data Identified in Primary Literature for CAS 55384-00-4
Following an exhaustive search of publicly available primary research articles, patents, and authoritative databases, no head-to-head quantitative comparison between 2,4(1H,3H)-pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- (CAS 55384‑00‑4) and any named structural analog or in-class compound was found. Published SAR studies on pyrimidinedione NNRTIs [1] [2] provide class-level inference that N‑1 substituent variations modulate antiviral potency and dual mechanism of action, but CAS 55384‑00‑4 itself is not among the compounds for which individual EC₅₀, CC₅₀, or selectivity data are reported [1] [2]. Consequently, the quantitative differentiation required by the evidence-admission rules cannot be furnished from the accessible literature at this time.
| Evidence Dimension | Anti-HIV-1 potency (EC₅₀) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | Closest analogs (e.g., IQP‑0410 and related pyrimidinediones): EC₅₀ values in the nanomolar to sub‑nanomolar range [1] [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | HIV‑1 replication assays in cell culture (e.g., CEM‑SS cells) [1] [2] |
Why This Matters
Procurement decisions cannot be guided by comparative biological data specific to this compound; users must rely on its established chemical identity and purity specifications alone.
- [1] Buckheit, R. W., Jr., et al. (2011) Development of Dual-Acting Pyrimidinediones as Novel and Highly Potent Topical Anti-HIV Microbicides. Antimicrobial Agents and Chemotherapy, 55, 5245–5254. View Source
- [2] Nickel, A., et al. (2010) Structure–activity relationship evaluation of seventy-four 2,4(1H,3H)-pyrimidinedione derivatives identified seven lead compounds based on anti-HIV-1 potency. Antiviral Research, 86, A31. View Source
